molecular formula C13H17NO2 B1415186 N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1172014-83-3

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Cat. No.: B1415186
CAS No.: 1172014-83-3
M. Wt: 219.28 g/mol
InChI Key: RJPXGFGSXIWDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound characterized by its unique structure, which includes an indene moiety linked to an acetamide group via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a hydroxylation reaction to introduce a hydroxyl group at the 5-position, forming 5-hydroxy-2,3-dihydro-1H-indene.

    Etherification: The hydroxyl group is then reacted with 2-chloroethyl acetate under basic conditions to form the ethoxy bridge, yielding 2-(2,3-dihydro-1H-inden-5-yloxy)ethyl acetate.

    Amidation: Finally, the acetate group is converted to an acetamide via reaction with ammonia or an amine under appropriate conditions, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Products may include 5-oxo-2,3-dihydro-1H-indene derivatives.

    Reduction: Products may include fully saturated this compound.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but lacks the ethoxy bridge.

    2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine: Similar structure but with an amine group instead of an acetamide.

Uniqueness

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is unique due to the presence of both an indene moiety and an acetamide group linked by an ethoxy bridge. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)14-7-8-16-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPXGFGSXIWDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.